molecular formula C11H23BClNO2 B6280234 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine hydrochloride CAS No. 2716849-22-6

3-(tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine hydrochloride

Cat. No.: B6280234
CAS No.: 2716849-22-6
M. Wt: 247.6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine hydrochloride is an organic compound with the molecular formula C11H23BClNO2. It is a boronic ester derivative, which is often used in organic synthesis due to its stability and reactivity. This compound is particularly valuable in the field of medicinal chemistry and material science for its role in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine hydrochloride typically involves a two-step reaction process. Initially, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane reacts with chloromethylpiperidine to form the corresponding boronic ester. This intermediate is then treated with hydrochloric acid to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Often used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, are used to facilitate the reactions.

    Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reactants used. For instance, in Suzuki-Miyaura coupling, the product is typically a biaryl compound, which is valuable in pharmaceuticals and organic materials .

Scientific Research Applications

3-(tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules, including potential drug candidates.

    Medicine: Investigated for its role in the development of new pharmaceuticals, especially in cancer research.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine hydrochloride exerts its effects is primarily through its role as a boronic ester. It can form stable complexes with various organic molecules, facilitating reactions such as coupling and substitution. The boronic ester group interacts with molecular targets, enabling the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine hydrochloride apart is its specific reactivity and stability, making it particularly useful in medicinal chemistry for the synthesis of complex organic molecules. Its ability to participate in a variety of reactions under mild conditions enhances its versatility and applicability in research and industry.

Properties

CAS No.

2716849-22-6

Molecular Formula

C11H23BClNO2

Molecular Weight

247.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.